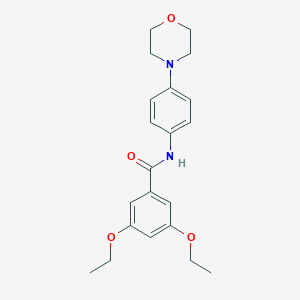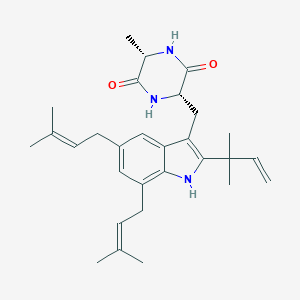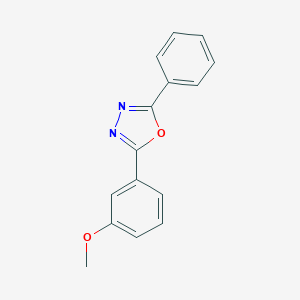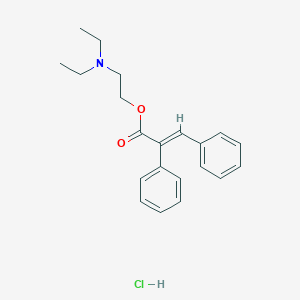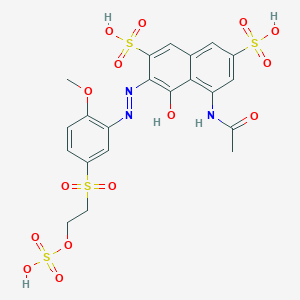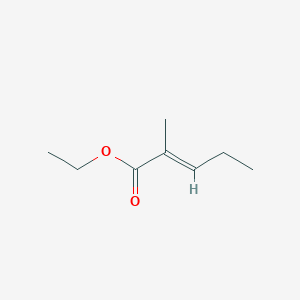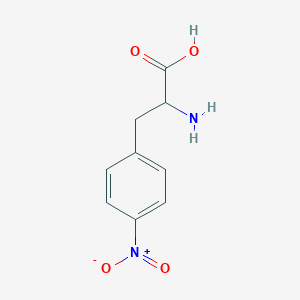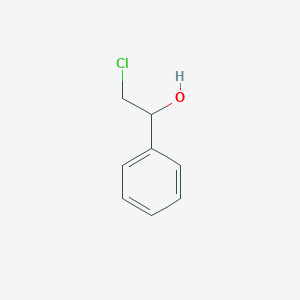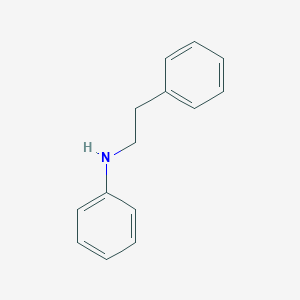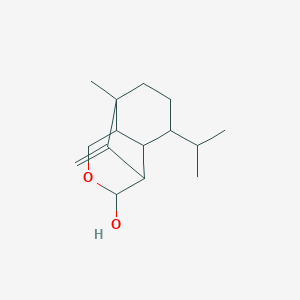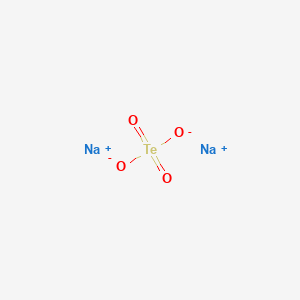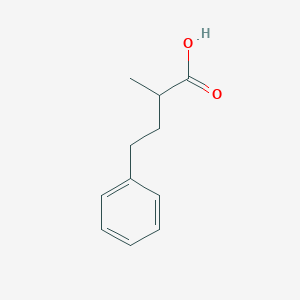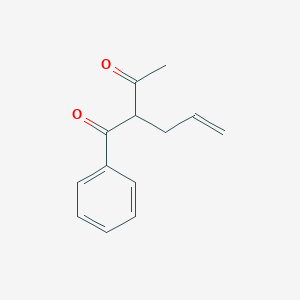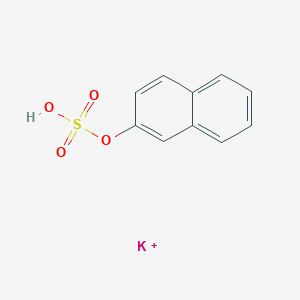![molecular formula C16H16 B167438 [2.2]Paracyclophane CAS No. 1633-22-3](/img/structure/B167438.png)
[2.2]Paracyclophane
Vue d'ensemble
Description
[2.2]Paracyclophane is a cyclophane that is applied in bio- and materials science . It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure .
Synthesis Analysis
The synthesis of [2.2]Paracyclophane has been a subject of interest due to its unique properties and potential applications. It was first synthesized by Brown and Farthing in 1949 by pyrolyzing para-xylene in the gas phase under low pressure . Recent synthetic developments have enabled the fine-tuning of its structural and functional properties .Molecular Structure Analysis
[2.2]Paracyclophane consists of two cofacially stacked, strongly interacting benzene rings (decks) with an average ring-to-ring distance of 3.09Å . The phenyl rings in [2.2]Paracyclophane are stacked cofacially in proximity, held together by two ethylene “bridges” at the bridgehead carbon atoms in a para orientation .Chemical Reactions Analysis
[2.2]Paracyclophane is stable under normal conditions. Its formyl, acetyl, nitro- and bromo- derivatives can be obtained by electrophilic aromatic substitution in one step . An efficient and versatile kinetic resolution protocol for various substituted amido [2.2]paracyclophanes has been reported, using chiral phosphoric acid (CPA)-catalyzed asymmetric amination reaction .Physical And Chemical Properties Analysis
[2.2]Paracyclophane has a molar mass of 208.304 g·mol −1 and appears as a white solid . It has a density of 1.242 g/cm 3 (260 K) and a melting point of 285 °C (545 °F; 558 K) .Applications De Recherche Scientifique
1. Fluorescent Dye Design
- Application Summary: PCP has been used in the design of fluorescent dyes due to its ability to provide chirality, electron-donating ability, and steric hindrance, which reduces intermolecular π–π stacking interactions and thereby improves the fluorescence properties of dyes .
- Methods of Application: The PCP ring is incorporated into the structure of the dye, improving its photophysical properties .
- Results or Outcomes: The application of the PCP ring in improving the photophysical properties of fluorescent dyes is still limited, and new molecular design strategies are still required .
2. Circularly Polarized Luminescence (CPL) Emission
- Application Summary: Enantiopure [2.2]paracyclophane compounds have been used as chiral building blocks to prepare optically active π-stacked molecules. These molecules construct optically active second-ordered structures, such as V-, N-, M-, X-, triangle-shaped, and one-handed double helical structures, due to the orientation of stacked π-electron systems. They emit circularly polarized luminescence (CPL) by photo-excitation .
- Methods of Application: The enantiopure [2.2]paracyclophane compounds are synthesized and used as chiral building blocks to prepare optically active π-stacked molecules .
- Results or Outcomes: The [2.2]paracyclophane-based chiral π-stacked molecules emit brightly owing to good photoluminescence (PL) quantum efficiencies as well as large molar extinction coefficients .
3. Asymmetric Synthesis
- Application Summary: Planar chiral [2.2]paracyclophanes are becoming an important new tool-box in asymmetric synthesis, employed in a variety of synthetic venues such as new chiral ligands and catalysts for stereo-controlled and enantioselective addition of alkyl, alkenyl, alkynyl and aryl zinc reagents to aliphatic and aromatic aldehydes, ketones, imines and many more .
- Methods of Application: The planar chiral [2.2]paracyclophanes are synthesized and used as chiral ligands and catalysts .
- Results or Outcomes: The use of [2.2]paracyclophanes in asymmetric synthesis has led to the development of new chiral ligands and catalysts .
4. Synthesis of 4-n-propyl-[2.2]-paracyclophane
- Application Summary: A safe and non-toxic synthetic method for 4-n-propyl-[2.2]-paracyclophane has been developed via a microwave-assisted and NH2NH2/KOH reduction route .
- Methods of Application: The synthesis involves a microwave-assisted and NH2NH2/KOH reduction route .
- Results or Outcomes: The method provides a safe and non-toxic way to synthesize 4-n-propyl-[2.2]-paracyclophane .
5. Fluorescent Probe Design
- Application Summary: PCP has been used in the design of fluorescent probes. The unique properties of PCP, such as providing chirality and electron-donating ability, as well as steric hindrance, which reduces intermolecular π–π stacking interactions, have been utilized to improve the fluorescence properties of probes .
- Methods of Application: The PCP ring is incorporated into the structure of the probe, enhancing its photophysical properties .
- Results or Outcomes: The application of the PCP ring in improving the photophysical properties of fluorescent probes is still limited, and new molecular design strategies are still required .
6. Surface-Mounted Chiral MOF Thin Films
- Application Summary: Planar chiral [2.2]paracyclophanes have been used in the creation of surface-mounted chiral Metal-Organic Framework (MOF) thin films for selective adsorption .
- Methods of Application: The planar chiral [2.2]paracyclophanes are synthesized and used as building blocks in the creation of MOF thin films .
- Results or Outcomes: The use of [2.2]paracyclophanes in the creation of MOF thin films has led to the development of materials with selective adsorption properties .
7. Fluorescent Probe Design
- Application Summary: PCP has been used in the design of fluorescent probes. The unique properties of PCP, such as providing chirality and electron-donating ability, as well as steric hindrance, which reduces intermolecular π–π stacking interactions, have been utilized to improve the fluorescence properties of probes .
- Methods of Application: The PCP ring is incorporated into the structure of the probe, enhancing its photophysical properties .
- Results or Outcomes: The application of the PCP ring in improving the photophysical properties of fluorescent probes is still limited, and new molecular design strategies are still required .
8. Surface-Mounted Chiral MOF Thin Films
- Application Summary: Planar chiral [2.2]paracyclophanes have been used in the creation of surface-mounted chiral Metal-Organic Framework (MOF) thin films for selective adsorption .
- Methods of Application: The planar chiral [2.2]paracyclophanes are synthesized and used as building blocks in the creation of MOF thin films .
- Results or Outcomes: The use of [2.2]paracyclophanes in the creation of MOF thin films has led to the development of materials with selective adsorption properties .
Safety And Hazards
Orientations Futures
Planar chiral [2.2]paracyclophanes are becoming an important new tool-box in asymmetric synthesis . They have found a range of important applications in the field of asymmetric catalysis and material science . Current synthetic challenges, limitations, as well as future research directions and new avenues for advancing cyclophane chemistry are also being explored .
Propriétés
IUPAC Name |
tricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-14-4-3-13(1)9-10-15-5-7-16(8-6-15)12-11-14/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLUVSIJOMLOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(CCC3=CC=C1C=C3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26591-48-0 | |
| Record name | Paracyclophane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26591-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9061835 | |
| Record name | [2.2]Paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | (2.2)Paracyclophane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10981 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
[2.2]Paracyclophane | |
CAS RN |
1633-22-3 | |
| Record name | [2.2]Paracyclophane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1633-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-p-xylylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001633223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2.2]Paracyclophane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2.2]Paracyclophane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2.2)PARACYCLOPHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I9PQB142O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



